Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
“Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H21Cl2NO4 . It is also known as Felodipine Impurity C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H21Cl2NO4 . For a detailed molecular structure, please refer to a reliable chemical database or a peer-reviewed paper.Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.28 . For more detailed physical and chemical properties, please refer to a reliable chemical database or a peer-reviewed paper.Scientific Research Applications
Synthesis and Crystal Structure Analysis : It's used in the synthesis of 1,4-dihydropyridine derivatives, which are analyzed for their crystal structures. This analysis provides insights into the self-assembly and non-covalent interactions affecting crystal packing (Shashi, Prasad, & Begum, 2020).
Biological Activities : Various derivatives of 1,4-dihydropyridine, like the diethyl 4-(2,3-dichlorophenyl) variant, have been synthesized and explored for their biological activities, such as anti-inflammatory, analgesic, and anticonvulsant properties (Samaunnisa, Mohammed, Venkataramana, & Madhavan, 2013; 2014).
Antitubercular Agents : Certain 1,4-dihydropyridine derivatives have been studied for their potential as antitubercular agents, showing promising results against tuberculosis (Trivedi, Dodiya, Dholariya, Kataria, Bhuva, & Shah, 2011).
Chemotherapy Research : Some derivatives of this compound are being explored for their ability to induce apoptosis in cancer cells, indicating potential applications in chemotherapy (Ahn, Lee, Park, Lee, Shin, Lee, Koh, & Lim, 2018).
Pharmaceutical Impurity Analysis : It's involved in the analysis of pharmaceutical impurities, such as in the synthesis and characterization of related compounds from amlodipine bulk and formulations (Patil, Kasture, & Prakash, 2015).
Safety and Hazards
properties
IUPAC Name |
diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWOXSSRQPDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359707 | |
Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
79925-38-5 | |
Record name | diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8X6G2MLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate chosen as an internal standard for this study?
A: While the research article does not explicitly state the reasons for choosing this specific compound as an internal standard, several factors likely contributed to this decision. Internal standards are crucial for analytical techniques like HPLC-MS/MS as they help to correct for variations in sample preparation and ionization efficiency. An ideal internal standard should possess similar chemical properties to the analyte of interest (in this case, felodipine) to ensure comparable behavior during sample preparation and analysis. []
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